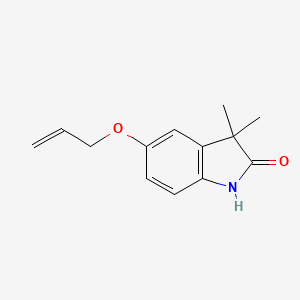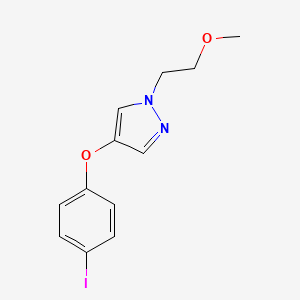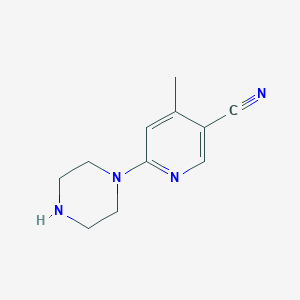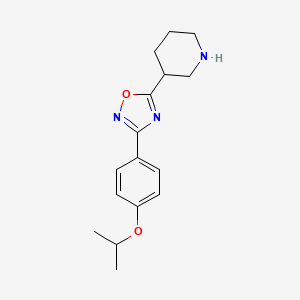
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle est un dérivé d'indole synthétique. Les indoles constituent une classe importante de composés hétérocycliques présents dans de nombreux produits naturels et médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle implique généralement la synthèse d'indole de Fischer. Cette méthode comprend la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en milieu acide pour former le cycle indole . La synthèse spécifique de ce composé peut impliquer l'utilisation d'acide méthanesulfonique (MsOH) sous reflux dans le méthanol (MeOH) pour obtenir de bons rendements .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour ce composé spécifique ne soient pas facilement disponibles, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Cela peut servir à éliminer les groupes contenant de l'oxygène ou à réduire les doubles liaisons.
Substitution : Courante en chimie de l'indole, où les substituants sur le cycle indole peuvent être remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : L'halogénation peut être réalisée en utilisant des réactifs comme la N-bromosuccinimide (NBS) ou des agents chlorants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, entraînant des changements dans les processus cellulaires .
Applications De Recherche Scientifique
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle
- 4-chloro-5-fluoro-6-méthyl-1H-indole-2-carboxylate de méthyle
- Indole-2-carboxylate d'éthyle
Unicité
Le 7-chloro-4,6-diméthoxy-1H-indole-2-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le cycle indole. La présence de groupes chloro et méthoxy à des positions spécifiques améliore sa réactivité chimique et son activité biologique potentielle par rapport à d'autres dérivés de l'indole .
Propriétés
Formule moléculaire |
C12H12ClNO4 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-16-8-5-9(17-2)10(13)11-6(8)4-7(14-11)12(15)18-3/h4-5,14H,1-3H3 |
Clé InChI |
QRSQXVPZSOZSPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)

![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)


![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)


